1-(2-Fluorophenethyl)-1-methylhydrazine
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Overview
Description
1-(2-Fluorophenethyl)-1-methylhydrazine is an organic compound characterized by the presence of a fluorine atom on the phenethyl group and a methylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenethyl)-1-methylhydrazine typically involves the reaction of 2-fluorophenethyl bromide with methylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenethyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding hydrazones or azines.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
1-(2-Fluorophenethyl)-1-methylhydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenethyl)-1-methylhydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-Fluorophenethyl)-1-hydrazine: Lacks the methyl group on the hydrazine moiety.
1-(2-Chlorophenethyl)-1-methylhydrazine: Contains a chlorine atom instead of fluorine.
1-(2-Fluorophenethyl)-2-methylhydrazine: Has a different substitution pattern on the hydrazine moiety.
Uniqueness: 1-(2-Fluorophenethyl)-1-methylhydrazine is unique due to the presence of both the fluorine atom and the methylhydrazine moiety, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methylhydrazine group provides a versatile site for further chemical modifications.
Properties
CAS No. |
1242239-15-1 |
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Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]-1-methylhydrazine |
InChI |
InChI=1S/C9H13FN2/c1-12(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3 |
InChI Key |
MDUWMXJBMADREL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1F)N |
Origin of Product |
United States |
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